4-(5-amino-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID is a complex organic compound featuring a benzodiazole moiety fused with a pyrrole ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the pyrrole ring through cyclization reactions. The final step involves the functionalization of the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be employed to modify the benzodiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted benzodiazole and pyrrole compounds.
Scientific Research Applications
4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use in the synthesis of various bioactive molecules.
5-Acetoacetyl-Amino-Benzimidazolone: Another compound with a similar benzodiazole structure, used in organic synthesis.
Uniqueness
4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID is unique due to its combination of a benzodiazole and pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[3-hydroxy-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H16N4O3/c1-10-2-7-13-14(8-10)22-18(21-13)16-15(24)9-23(17(16)20)12-5-3-11(4-6-12)19(25)26/h2-8,20,24H,9H2,1H3,(H,21,22)(H,25,26) |
InChI Key |
VJTWEYBZEJHFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.